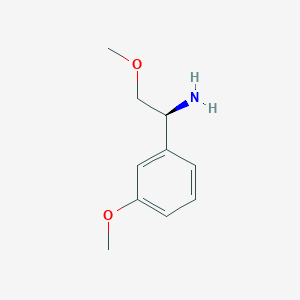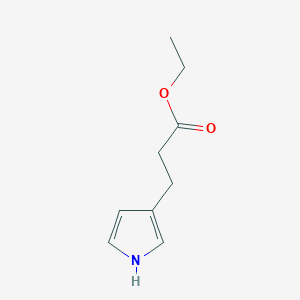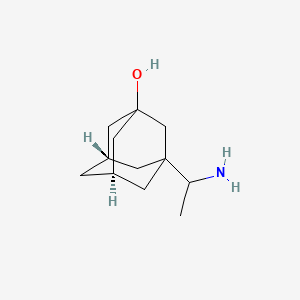
(1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Rimantadine is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. Rimantadine is a cyclic amine and a derivative of adamantane, known for its efficacy in inhibiting the replication of influenza A virus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine typically involves the hydroxylation of Rimantadine. One common method is the catalytic hydroxylation using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3-Hydroxy Rimantadine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to optimize yield and purity. The reaction conditions are meticulously controlled to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Rimantadine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Rimantadine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Rimantadine.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Rimantadine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its efficacy in treating viral infections and its potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Hydroxy Rimantadine is similar to that of Rimantadine. It inhibits the replication of influenza A virus by binding to the M2 transmembrane protein, blocking proton transport and preventing viral uncoating. This action disrupts the viral replication cycle, reducing the severity and duration of the infection .
Vergleich Mit ähnlichen Verbindungen
Amantadine: Another adamantane derivative with antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Tromantadine: An antiviral agent used to treat herpes simplex virus infections.
Uniqueness: This modification allows for a broader range of chemical transformations and potential therapeutic uses compared to its parent compound, Rimantadine .
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
(5S,7R)-3-(1-aminoethyl)adamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/t8?,9-,10+,11?,12? |
InChI-Schlüssel |
JVWKHPHTJHFQAN-KTMJHZKESA-N |
Isomerische SMILES |
CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
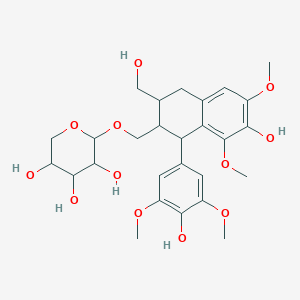
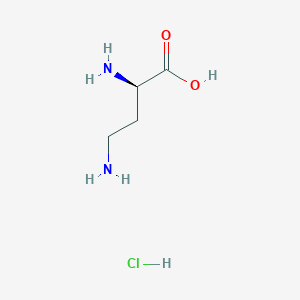

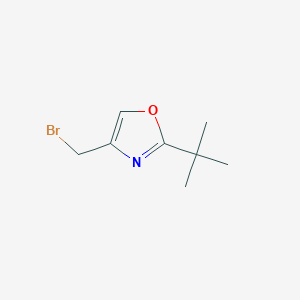

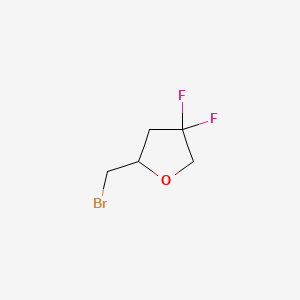
![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)

![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)
